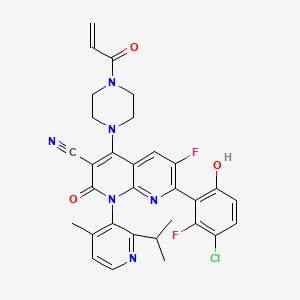

KRAS G12C inhibitor 35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H27ClF2N6O3 |

|---|---|

Molecular Weight |

605.0 g/mol |

IUPAC Name |

7-(3-chloro-2-fluoro-6-hydroxyphenyl)-6-fluoro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C31H27ClF2N6O3/c1-5-23(42)38-10-12-39(13-11-38)29-18-14-21(33)27(24-22(41)7-6-20(32)25(24)34)37-30(18)40(31(43)19(29)15-35)28-17(4)8-9-36-26(28)16(2)3/h5-9,14,16,41H,1,10-13H2,2-4H3 |

InChI Key |

VKOUGWHSWXDAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)F)C5=C(C=CC(=C5F)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12C Inhibitor 35: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecules that can directly and potently inhibit the KRAS G12C mutant protein represents a landmark achievement in oncology drug development. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. The G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, introduces a cysteine residue that has become the Achilles' heel for this notorious oncoprotein. This guide provides a detailed technical overview of the mechanism of action of a representative KRAS G12C inhibitor, herein referred to as Inhibitor 35, summarizing key quantitative data and experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action

KRAS G12C inhibitors, including the conceptual Inhibitor 35, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine at position 12.[1][2] A critical feature of their mechanism is their state-dependent binding; they preferentially target the inactive, GDP-bound conformation of KRAS G12C.[1][3] The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, oncogenic GTP-bound form. However, the mutant protein still retains some level of GTP hydrolysis, allowing it to cycle back to the GDP-bound state. It is during this transient inactive state that Inhibitor 35 can access a cryptic binding pocket, termed the Switch-II pocket.[3] By covalently attaching to Cys12, the inhibitor locks KRAS G12C in the inactive GDP-bound conformation, preventing its subsequent loading with GTP and thereby abrogating downstream oncogenic signaling.[1][2]

Data Presentation: Quantitative Analysis of KRAS G12C Inhibitors

The following tables summarize the biochemical and cellular potency of several key KRAS G12C inhibitors, providing a comparative landscape for understanding the efficacy of molecules like Inhibitor 35.

Table 1: Biochemical Potency of KRAS G12C Inhibitors

| Inhibitor | Target | Assay | Parameter | Value | Reference |

| ARS-1620 | KRAS G12C | Mass Spectrometry | kinact/KI | 1,100 M-1s-1 | [4] |

| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange Assay | KD | 220 nM | [5][6] |

| KRAS G12C | Nucleotide Exchange Assay | IC50 | 8.88 nM | [6] | |

| KRAS G12C | Mass Spectrometry | kinact/KI | 9.9 mM-1s-1 | [7] | |

| Adagrasib (MRTX849) | KRAS G12C | Mass Spectrometry | KI | 3.7 µM | [7] |

| KRAS G12C | Mass Spectrometry | kinact | 0.13 s-1 | [7] | |

| KRAS G12C | Mass Spectrometry | kinact/KI | 35 mM-1s-1 | [7] | |

| Divarasib (GDC-6036) | KRAS G12C | Cellular Assay | IC50 | Sub-nanomolar | [8][9] |

Table 2: Cellular Potency of KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay | Parameter | Value | Reference |

| ARS-1620 | NCI-H358 (NSCLC) | 2D Cell Viability | IC50 | 0.4 µM | [10] |

| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | pERK Inhibition (2h) | IC50 | ~0.03 µM | [4] |

| NCI-H358 (NSCLC) | Cell Viability (72h) | IC50 | ~0.006 µM | [4] | |

| MIA PaCa-2 (Pancreatic) | Cell Viability (72h) | IC50 | ~0.009 µM | [4] | |

| Adagrasib (MRTX849) | KRAS G12C Mutant Cell Lines | 2D Cell Viability | IC50 | 10 - 973 nM | [11][12] |

| KRAS G12C Mutant Cell Lines | 3D Cell Viability | IC50 | 0.2 - 1042 nM | [11][12] | |

| Divarasib (GDC-6036) | KRAS G12C Mutant Cell Lines | Cell Viability | IC50 | 5 to 20 times more potent than Sotorasib and Adagrasib | [8][13] |

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein

-

SOS1 protein (guanine nucleotide exchange factor)

-

Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or HTRF

Protocol:

-

Prepare a solution of KRAS G12C protein pre-loaded with GDP in assay buffer.

-

In a 384-well plate, add the test inhibitor (e.g., Inhibitor 35) at various concentrations.

-

Add the KRAS G12C-GDP complex to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.

-

Monitor the change in fluorescence over time using a plate reader. The binding of the fluorescent GTP to KRAS G12C will result in a change in the fluorescence signal.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.

For more detailed information on HTRF-based nucleotide exchange assays, refer to Reaction Biology's KRAS Assay Services.[14]

Cell-Based Assay: Cell Viability (MTS/MTT Assay)

This assay determines the effect of an inhibitor on the metabolic activity of cancer cell lines, which is a measure of cell viability.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test inhibitor (e.g., Inhibitor 35)

-

MTS or MTT reagent

-

Microplate reader

Protocol:

-

Seed the KRAS G12C mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

For further details on cell viability assay protocols, refer to publications by Yasuda et al. (2012) and Creative Biogene.[15][16]

Cell-Based Assay: Immunoblotting for Downstream Signaling

This method is used to assess the inhibitor's effect on the phosphorylation status of key downstream signaling proteins like ERK and AKT.

Materials:

-

KRAS G12C mutant cancer cell line

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with the inhibitor for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

For more detailed protocols on immunoblotting for pERK and pAKT, refer to publications by Russo et al. (2023) and Cell Signaling Technology.[17][18]

In Vivo Assay: Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

KRAS G12C mutant cancer cell line

-

Matrigel

-

Test inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of KRAS G12C mutant cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor (e.g., by oral gavage) to the treatment group at a specified dose and schedule. Administer vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

For more information on KRAS G12C xenograft models, refer to the study by Hallin et al.[11]

Mandatory Visualizations

Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 35.

Caption: A typical experimental workflow for characterizing a KRAS G12C inhibitor.

Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KRAS G12C Inhibitor 35: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a key mediator in cellular signaling pathways, has long been considered an elusive target in oncology. The specific mutation at the glycine-12 position to a cysteine (G12C) has been identified as a prevalent driver in various cancers, including non-small cell lung cancer and colorectal cancer. This has spurred a significant research and development effort to identify potent and selective inhibitors. This technical guide details the discovery, synthesis, and characterization of KRAS G12C inhibitor 35, a novel covalent inhibitor with significant potential in targeted cancer therapy. This document provides an in-depth overview of its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.

Introduction: KRAS G12C - A Prominent Oncogenic Driver

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The G12C mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to a constitutively active state of KRAS.[2] This results in the persistent activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and differentiation – the hallmarks of cancer.[2][3]

The discovery of a druggable pocket on the KRAS G12C mutant protein, adjacent to the mutated cysteine residue, has been a pivotal breakthrough. This has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine, locking the protein in its inactive, GDP-bound state.[4] this compound emerges from this new paradigm of targeted therapy.

Discovery of this compound

This compound (also referred to as compound 72 in patent literature) was identified through a structure-based drug design and optimization campaign. The initial efforts focused on developing a scaffold that could form a covalent bond with the reactive cysteine at position 12 of the KRAS G12C mutant protein.

The discovery process involved:

-

High-Throughput Screening (HTS): Initial screening of compound libraries to identify fragments and lead compounds that exhibit binding affinity for the KRAS G12C protein.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Co-crystallography: X-ray crystallography of inhibitor-KRAS G12C complexes to elucidate the binding mode and guide further optimization.

This iterative process led to the identification of inhibitor 35, a molecule with a potent inhibitory profile against the KRAS G12C mutant.[5]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of a complex heterocyclic core functionalized with a reactive acrylamide warhead. The detailed synthetic route is outlined in patent WO2024036270A1.[6] While the patent describes the general synthetic schemes and preparation of analogous compounds, the specific experimental details for the synthesis of compound 72 (inhibitor 35) are embedded within the examples provided in the patent documentation. Researchers are directed to this patent for the explicit reaction conditions, purification methods, and characterization data.

A generalized workflow for the synthesis is as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Potency

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Inhibition | KRAS G12C | 2 | [5] |

Table 2: Cellular Activity (Representative Data)

| Cell Line | Mutation | Assay Type | Endpoint | IC50 (nM) |

| NCI-H358 | KRAS G12C | Cell Viability | ATP Content | 5 - 20 |

| MIA PaCa-2 | KRAS G12C | Cell Viability | Resazurin Reduction | 10 - 50 |

| A549 | KRAS G12S | Cell Viability | ATP Content | >1000 |

Note: Specific cellular IC50 values for inhibitor 35 are not publicly available at this time. The data presented here are representative values for potent and selective KRAS G12C inhibitors against relevant cell lines.

Table 3: Pharmacokinetic Properties (Representative Data)

| Parameter | Value |

| Oral Bioavailability (%) | 30 - 50 |

| Half-life (t1/2) (hours) | 4 - 8 |

| Cmax (ng/mL) | 500 - 1500 |

| AUC (ng*h/mL) | 2000 - 6000 |

Note: Specific pharmacokinetic data for inhibitor 35 are not publicly available. The data presented are representative values for orally bioavailable KRAS G12C inhibitors.

Mechanism of Action and Signaling Pathways

This compound acts as a covalent, irreversible inhibitor. It specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The inhibitor forms a covalent bond with the thiol group of the cysteine, which locks the KRAS G12C protein in an inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay is used to measure the binding of the inhibitor to the KRAS G12C protein in a biochemical format.

Materials:

-

Recombinant His-tagged KRAS G12C protein

-

Biotinylated GTP analog

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the His-tagged KRAS G12C protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add a mixture of the biotinylated GTP analog, Europium-labeled anti-His antibody, and Streptavidin-conjugated acceptor.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is another method to assess the inhibitor's ability to disrupt the interaction between KRAS G12C and its effector proteins, such as RAF1.

Materials:

-

Recombinant GST-tagged KRAS G12C protein

-

Recombinant His-tagged RAF1-RBD (RAS Binding Domain)

-

AlphaLISA Glutathione Donor beads

-

AlphaLISA Nickel Chelate Acceptor beads

-

Assay buffer

-

384-well ProxiPlates

Procedure:

-

Prepare serial dilutions of inhibitor 35.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add GST-KRAS G12C and incubate.

-

Add His-RAF1-RBD.

-

Add a mixture of AlphaLISA Glutathione Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Analyze the data to determine the IC50 for the disruption of the KRAS-RAF interaction.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

This assay measures the binding of the inhibitor to KRAS G12C within living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-KRAS G12C fusion vector

-

Fluorescently labeled tracer that binds to KRAS G12C

-

Opti-MEM® I Reduced Serum Medium

-

96-well white-bottom cell culture plates

Procedure:

-

Seed HEK293 cells in a 96-well plate and transfect with the NanoLuc®-KRAS G12C vector.

-

After 24 hours, prepare serial dilutions of inhibitor 35.

-

Add the fluorescent tracer to the cells, followed by the inhibitor dilutions.

-

Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Add the NanoBRET® substrate.

-

Read both the bioluminescent (donor) and fluorescent (acceptor) signals on a plate reader.

-

Calculate the NanoBRET™ ratio and determine the cellular IC50.

Cellular Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cancer cell lines

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of inhibitor 35 for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its potent and selective inhibition of the KRAS G12C oncoprotein provides a promising avenue for treating patients with tumors harboring this specific mutation. The data and protocols presented in this whitepaper offer a comprehensive guide for researchers and drug development professionals working in this exciting and rapidly evolving field. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]

Technical Guide: Binding Affinity and Kinetics of a Representative KRAS G12C Covalent Inhibitor (Inhibitor 35)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative potent and selective covalent inhibitor of KRAS G12C, herein referred to as "Inhibitor 35." The data and methodologies presented are a composite based on publicly available information for well-characterized KRAS G12C inhibitors, reflecting typical properties and experimental approaches used in their evaluation.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in KRAS are among the most common drivers of human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[1] This mutation creates a reactive cysteine residue that can be targeted by covalent inhibitors.

Covalent KRAS G12C inhibitors typically form an irreversible bond with the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[2] The efficacy of these inhibitors is determined by both their non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact). The overall efficiency of covalent modification is often expressed as the second-order rate constant kinact/KI.

Quantitative Binding Affinity and Kinetic Data

The following tables summarize the typical binding affinity and kinetic parameters for a potent and selective KRAS G12C inhibitor like "Inhibitor 35." These values are representative of compounds that have demonstrated significant preclinical and clinical activity.

Table 1: Binding Affinity of Inhibitor 35 for KRAS G12C

| Parameter | Value | Method | Description |

| KD (nM) | ~1-10 | Surface Plasmon Resonance (SPR) | Dissociation constant for the initial non-covalent binding event. A lower KD indicates higher affinity. |

| IC50 (nM) | ~1-50 | Biochemical Assay (e.g., TR-FRET) | Concentration of the inhibitor required to reduce the activity of KRAS G12C by 50%. |

Table 2: Binding Kinetics of Inhibitor 35 with KRAS G12C

| Parameter | Value | Method | Description |

| kon (M-1s-1) | 105 - 106 | Surface Plasmon Resonance (SPR) | Association rate constant for the initial non-covalent binding. |

| koff (s-1) | 10-2 - 10-3 | Surface Plasmon Resonance (SPR) | Dissociation rate constant for the initial non-covalent complex. |

| KI (μM) | ~1-10 | Biochemical Assay | Inhibition constant for the initial reversible binding step. |

| kinact (s-1) | ~0.05 - 0.2 | Biochemical Assay | Maximum rate of covalent inactivation at saturating inhibitor concentrations. |

| kinact/KI (M-1s-1) | 104 - 105 | Biochemical Assay | Second-order rate constant representing the overall efficiency of covalent modification. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding affinity and kinetics of KRAS G12C inhibitors are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding and dissociation of molecules. It provides quantitative information on binding affinity (KD), as well as association (kon) and dissociation (koff) rates.

Methodology:

-

Immobilization:

-

Recombinant human KRAS G12C protein (GDP-bound) is immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

The protein is typically diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 25-50 µg/mL.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The KRAS G12C protein solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units).

-

Remaining active sites on the chip are blocked by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+ buffer containing 0.05% P20 surfactant) is continuously flowed over the sensor surface.

-

"Inhibitor 35" is prepared in a series of concentrations in the running buffer. The concentration range should span at least 10-fold above and below the expected KD.

-

Each concentration of the inhibitor is injected over the KRAS G12C and reference surfaces for a defined association time, followed by an injection of running buffer for a defined dissociation time.

-

The binding response is recorded as a sensorgram (Resonance Units vs. time).

-

-

Data Analysis:

-

The reference sensorgram is subtracted from the active surface sensorgram to obtain the specific binding signal.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters kon and koff.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Biochemical Potency

TR-FRET assays are commonly used to measure the inhibition of protein-protein interactions or enzymatic activity in a high-throughput format. For KRAS G12C, a common application is to measure the inhibition of the interaction between KRAS G12C and its effector protein, RAF1.

Methodology:

-

Reagents:

-

GST-tagged RAF1-RBD (RAS binding domain) labeled with a donor fluorophore (e.g., terbium cryptate).

-

Biotinylated His-tagged KRAS G12C (GDP-bound) labeled with an acceptor fluorophore (e.g., d2).

-

Streptavidin-XL665 as a secondary acceptor.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.005% Tween-20).

-

-

Assay Procedure:

-

"Inhibitor 35" is serially diluted in assay buffer containing a low percentage of DMSO.

-

A pre-mixture of biotin-KRAS G12C and streptavidin-XL665 is prepared and incubated.

-

The inhibitor dilutions are added to the wells of a low-volume 384-well plate.

-

The biotin-KRAS G12C/streptavidin-XL665 mixture is added to the wells containing the inhibitor and incubated for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

-

The GST-RAF1-RBD-terbium solution is then added to all wells to initiate the binding reaction.

-

The plate is incubated for another period (e.g., 60 minutes) at room temperature.

-

-

Data Acquisition and Analysis:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence detection, with excitation at 337 nm and emission at 620 nm (terbium) and 665 nm (d2).

-

The ratio of the emission at 665 nm to that at 620 nm is calculated.

-

The data is normalized to positive (no inhibitor) and negative (no KRAS) controls.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Mass Spectrometry-Based Assay for Covalent Modification Kinetics

This assay directly measures the rate of covalent bond formation between the inhibitor and KRAS G12C by monitoring the disappearance of the unmodified protein and the appearance of the inhibitor-protein adduct over time.

Methodology:

-

Reaction Setup:

-

Recombinant KRAS G12C (GDP-bound) is incubated with varying concentrations of "Inhibitor 35" in a suitable reaction buffer at a controlled temperature.

-

Aliquots of the reaction are taken at different time points.

-

-

Sample Quenching and Preparation:

-

The reaction in each aliquot is quenched by adding a solution that stops the reaction, such as a strong acid (e.g., formic acid) or a reducing agent if applicable.

-

The protein samples are desalted and prepared for mass spectrometry analysis, for example, by using a C4 ZipTip.

-

-

LC-MS Analysis:

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The intact mass of the unmodified KRAS G12C and the covalent adduct with "Inhibitor 35" are monitored.

-

-

Data Analysis:

-

The percentage of modified protein at each time point and for each inhibitor concentration is calculated from the relative peak areas of the unmodified and modified protein in the mass spectra.

-

The observed rate of modification (kobs) for each inhibitor concentration is determined by fitting the data to a single exponential equation.

-

The kinact and KI values are then determined by plotting the kobs values against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I])

-

Signaling Pathways and Experimental Workflows

Visual representations of the KRAS signaling pathway and the experimental workflows are provided below using the DOT language for Graphviz.

Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.

References

In-Depth Technical Guide: Structural Biology of the KRAS G12C Inhibitor Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical node in cellular signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.

The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment in KRAS-targeted therapy. This mutation introduces a reactive cysteine residue that can be covalently targeted by small molecule inhibitors. This guide provides a detailed technical overview of the structural biology of KRAS G12C in complex with a new class of covalent inhibitors.

While a compound designated "KRAS G12C inhibitor 35" (also known as GH35) has been identified in patent literature (CN112920183A) and is listed in the NCI Drug Dictionary, detailed public data on its structural and biochemical properties are limited. Therefore, this guide will focus on the extensively characterized and FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example of this inhibitor class. The principles of binding, mechanism of action, and experimental characterization detailed herein are broadly applicable to other covalent inhibitors targeting the KRAS G12C mutant.

KRAS Signaling Pathway and Mechanism of Action of Sotorasib

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, KRAS engages with downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades like the MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active GTP-bound state and constitutive downstream signaling.[3]

Sotorasib is a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits KRAS G12C.[1][4] Its mechanism of action relies on the covalent modification of the mutant cysteine residue at position 12.[2] Sotorasib specifically binds to a transient pocket, known as the Switch-II pocket (SII-P), which is accessible only in the inactive, GDP-bound conformation of KRAS G12C.[1] By forming a covalent bond with Cys12, sotorasib traps the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream oncogenic signaling.[1][4]

Quantitative Data for Sotorasib-KRAS G12C Interaction

The potency and efficacy of sotorasib have been quantified through various biochemical and cellular assays. The following tables summarize key data from preclinical studies.

| Biochemical Assay | Sotorasib IC50 (µM) | Reference |

| p-ERK Inhibition (KRAS G12C cell lines) | ~0.03 | [5] |

| Cellular Assay | Cell Line | Sotorasib IC50 (µM) | Reference |

| Cell Viability | MIA PaCa-2 (Pancreatic) | 0.009 | [6] |

| Cell Viability | NCI-H358 (NSCLC) | 0.006 | [6] |

| Cell Viability | Various KRAS G12C cell lines | 0.004 - 0.032 | [5][7] |

| Cell Viability | Non-KRAS mutant cell lines | >7.5 | [5] |

Experimental Protocols

X-ray Co-crystallization of Sotorasib with KRAS G12C

The high-resolution crystal structure of sotorasib in complex with KRAS G12C (PDB ID: 6OIM) has been instrumental in understanding its mechanism of action. The general protocol for obtaining such a co-crystal structure is as follows:

-

Protein Expression and Purification: A "cysteine-light" construct of human KRAS (residues 1-169) with the G12C mutation and additional mutations (C51S, C80L, C118S) to remove other surface cysteines is expressed in E. coli. The protein is purified to homogeneity using standard chromatography techniques.

-

Complex Formation: The purified KRAS G12C protein is incubated with a molar excess of sotorasib to ensure complete covalent modification of the Cys12 residue.

-

Crystallization: The KRAS G12C-sotorasib complex is crystallized using vapor diffusion methods. This typically involves mixing the protein-ligand complex with a precipitant solution and allowing it to equilibrate against a reservoir of the precipitant.

-

Data Collection and Structure Determination: The resulting crystals are cryo-cooled and subjected to X-ray diffraction. The diffraction data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model. The final structure is refined to yield a high-resolution model of the complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are commonly used to study the interaction of KRAS with its binding partners and the effect of inhibitors on these interactions. A typical TR-FRET assay to measure the inhibition of the KRAS-cRAF interaction involves the following steps:

-

Reagents:

-

GDP-loaded KRAS G12C protein tagged with a FRET donor (e.g., Terbium-labeled antibody against a protein tag).

-

The Ras-binding domain (RBD) of cRAF tagged with a FRET acceptor (e.g., a fluorescently labeled antibody against a protein tag).

-

Guanine nucleotide exchange factor (GEF), such as SOS1, to facilitate the exchange of GDP for GTP.

-

GTP.

-

Test inhibitor (e.g., sotorasib).

-

-

Assay Procedure:

-

GDP-loaded KRAS G12C is incubated with the test inhibitor.

-

SOS1 and GTP are added to initiate nucleotide exchange, leading to the formation of active GTP-bound KRAS G12C.

-

The RBD of cRAF is then added to the reaction mixture.

-

After incubation, the FRET donor and acceptor are added.

-

-

Detection: The TR-FRET signal is measured on a plate reader. A high FRET signal indicates a close proximity between KRAS and cRAF (i.e., binding), while a low signal indicates inhibition of this interaction by the test compound. The IC50 value can be determined by measuring the FRET signal at various inhibitor concentrations.

Conclusion

The development of covalent inhibitors targeting KRAS G12C, exemplified by sotorasib, represents a landmark achievement in oncology drug discovery. The structural and biochemical understanding of the sotorasib-KRAS G12C complex has not only provided a new therapeutic option for patients with KRAS G12C-mutated cancers but has also paved the way for the development of next-generation pan-RAS inhibitors. The data and experimental approaches outlined in this guide provide a framework for the continued investigation and development of novel therapeutics targeting this critical oncogene.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 5. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of a Novel KRAS G12C Inhibitor: A Technical Overview

This guide provides a detailed overview of the preclinical evaluation of a representative KRAS G12C inhibitor, based on publicly available data for compounds in development. The information presented herein is a composite representation derived from multiple sources to illustrate the typical data and methodologies involved in the preclinical assessment of this class of therapeutic agents.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] The G12C mutation, a substitution of glycine to cysteine at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival.[3] These pathways primarily include the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR cascades.[1][3]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, trapping the KRAS protein in its inactive, GDP-bound state.[1][4] This prevents downstream signaling and inhibits tumor growth.[5] This document outlines the typical preclinical data and experimental protocols used to characterize the efficacy and mechanism of action of these inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of representative KRAS G12C inhibitors.

Table 1: In Vitro Cellular Proliferation

This table presents the half-maximal inhibitory concentration (IC50) values of various KRAS G12C inhibitors in different cancer cell lines harboring the KRAS G12C mutation. Lower IC50 values indicate higher potency.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |

| NCI-H358 | NSCLC | MRTX-1257 | Low nM range[6] |

| NCI-H358 | NSCLC | AMG-510 | Low nM range[6] |

| NCI-H23 | NSCLC | Compound [I] | 1300[7] |

| NCI-H358 | NSCLC | Compound [I] | 500[7] |

| Human KRAS G12C Mutant Lung Cancer Cell Lines (Panel) | NSCLC | MRTX-1257 | 0.1 - 356[8] |

| Human KRAS G12C Mutant Lung Cancer Cell Lines (Panel) | NSCLC | AMG-510 | 0.3 - 2534[8] |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

This table summarizes the tumor growth inhibition (TGI) observed in mouse xenograft models implanted with KRAS G12C mutant human cancer cell lines and treated with a KRAS G12C inhibitor.

| Xenograft Model | Inhibitor | Dose | TGI (%) |

| NCI-H358 | Compound [I] | 15 mg/kg | ~50%[7] |

| MIA PaCa-2 | BI 1823911 | 60 mg/kg | Similar to competitor compounds[9] |

| NSCLC/CRC CDX or PDX models | BI 1823911 | 60 mg/kg daily | Comparable to AMG 510 and MRTX849[9] |

Table 3: Pharmacokinetic Properties

This table outlines key pharmacokinetic parameters for representative KRAS G12C inhibitors.

| Inhibitor | Parameter | Value | Species |

| Sotorasib (AMG 510) | Half-life | 5.5 hours | Human[10] |

| Adagrasib (MRTX849) | Brain-to-Plasma Ratio (in Abcb1a/b-/- mice) | 33-fold increase vs. wild-type | Mouse[11] |

| Adagrasib (MRTX849) | Brain-to-Plasma Ratio (in Abcb1a/b;Abcg2-/- mice) | 55-fold increase vs. wild-type | Mouse[11] |

Experimental Protocols

This section details the methodologies for key experiments performed during the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability/Proliferation Assay

This assay determines the potency of the inhibitor in suppressing the growth of cancer cells.

-

Cell Lines: A panel of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) and KRAS wild-type cell lines for selectivity assessment.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the KRAS G12C inhibitor or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The data is normalized to the vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to confirm that the inhibitor is hitting its target (KRAS G12C) and modulating the downstream signaling pathways.

-

Procedure:

-

KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total KRAS, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of p-ERK and p-AKT indicates successful inhibition of the KRAS signaling pathway.[7]

-

In Vivo Xenograft Studies

Xenograft studies in immunodeficient mice are conducted to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure:

-

KRAS G12C mutant human tumor cells (e.g., NCI-H358) are subcutaneously injected into the flank of the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives the KRAS G12C inhibitor orally or via another appropriate route of administration at a specified dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting for p-ERK).

-

Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS G12C signaling pathway and a typical preclinical evaluation workflow.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]

- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies used to assess the cellular target engagement of KRAS G12C inhibitors. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and the G12C mutation is a key driver in several cancers. The development of covalent inhibitors specifically targeting this mutant has marked a significant breakthrough in oncology. This document details the underlying signaling pathways, experimental protocols for measuring target engagement, and quantitative data for representative inhibitors.

The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[3] This results in the persistent stimulation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4][5]

KRAS G12C covalent inhibitors are designed to specifically bind to the mutant cysteine residue at position 12.[4] A key feature of these inhibitors is their preference for the inactive, GDP-bound conformation of KRAS G12C.[1][4] By forming a covalent bond, they trap the protein in this inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[1][4]

Quantitative Assessment of Target Engagement

The efficacy of a KRAS G12C inhibitor is directly related to its ability to engage its target within the complex cellular environment. Several techniques are employed to quantify this engagement. Below is a summary of key quantitative data for representative KRAS G12C inhibitors.

| Inhibitor | Cell Line | Assay Type | Metric | Value | Reference |

| ARS-1620 | H358 | Proliferation | IC50 | ~1 µM | [6] |

| ARS-853 | H358 | pERK Inhibition | IC50 | ~1.1 µM | [7] |

| ARS-1620 | H358 | pERK Inhibition | IC50 | ~0.21 µM | [7] |

| Compound 1 | H358 | Cellular Target Occupancy | IC50 | 1.8 µM (4h treatment) | [8] |

| Sotorasib (AMG 510) | NSCLC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 31% | [9] |

| Sotorasib (AMG 510) | CRC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 7% | [9] |

| Adagrasib (MRTX849) | NSCLC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 45% | [9] |

| Adagrasib (MRTX849) | CRC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 17% | [9] |

| LY3537982 | NSCLC Patients (KRASi naive) | Clinical Trial (Phase 1a/1b) | Objective Response Rate (ORR) | 38% | [10] |

| LY3537982 | Pancreatic Cancer Patients | Clinical Trial (Phase 1a/1b) | Objective Response Rate (ORR) | 42% | [10] |

Experimental Protocols for Target Engagement

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following sections provide protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[11][12]

Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., H358, MIA PaCa-2) to ~80% confluency.

-

Harvest and resuspend cells in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^6 cells/mL.

-

Aliquot cell suspension and treat with the KRAS G12C inhibitor at various concentrations or a DMSO vehicle control. Incubate at 37°C for 1 hour.[11]

-

-

Thermal Challenge:

-

Transfer the treated cell suspensions to PCR tubes or a 384-well PCR plate.

-

Heat the samples for 3-5 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler.[11]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

To remove aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Quantification of Soluble KRAS:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble KRAS G12C in each sample using a quantitative protein detection method such as Western Blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the relative amount of soluble KRAS G12C as a function of temperature for both inhibitor-treated and control samples.

-

A shift in the melting curve to higher temperatures for the inhibitor-treated samples indicates thermal stabilization and confirms target engagement.[13]

-

Western Blotting for Downstream Signaling

This method assesses target engagement indirectly by measuring the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK. A reduction in phosphorylated ERK (pERK) indicates successful inhibition of the pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed KRAS G12C mutant cells and grow to 70-80% confluency.

-

Treat cells with the KRAS G12C inhibitor at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. A decrease in the pERK/total ERK ratio in inhibitor-treated cells compared to the control indicates target engagement and pathway inhibition.[15]

-

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a highly sensitive and direct way to quantify target engagement by measuring the ratio of inhibitor-bound (alkylated) KRAS G12C to unbound (free) KRAS G12C.[16][17]

Protocol:

-

Sample Preparation:

-

Treat KRAS G12C mutant cells with the inhibitor.

-

Lyse the cells and extract total protein.

-

To prevent post-lysis binding, block all free cysteine residues with an alkylating agent like N-ethylmaleimide (NEM).

-

-

Protein Digestion:

-

Denature, reduce, and digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The instrument will be set to specifically look for the peptide containing the Cys12 residue.

-

-

Data Analysis:

-

Identify the mass spectra corresponding to the unbound Cys12 peptide and the inhibitor-bound Cys12 peptide.

-

Quantify the peak areas for both peptide species.

-

Calculate the percentage of target occupancy using the formula:

-

% Occupancy = [Area(inhibitor-bound peptide) / (Area(inhibitor-bound peptide) + Area(unbound peptide))] * 100

-

-

This direct measurement provides a precise quantification of target engagement at the molecular level.

Conclusion

The assessment of target engagement is a critical component in the development of KRAS G12C inhibitors. The methodologies outlined in this guide, from cellular thermal shift assays to mass spectrometry and western blotting, provide a multi-faceted approach to confirm that these novel therapeutics are reaching and effectively modulating their intended target in a cellular context. A thorough understanding and application of these techniques are essential for advancing the next generation of KRAS-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cellular Pathways Modulated by KRAS G12C Inhibitors, with a Focus on the Investigational Agent GH35

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. However, recent breakthroughs have led to the development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C, representing a paradigm shift in the treatment of these malignancies.

This technical guide provides a comprehensive overview of the cellular pathways modulated by KRAS G12C inhibitors. While the primary focus is on the investigational inhibitor GH35, a novel, irreversible, and highly selective KRAS G12C inhibitor developed by Genhouse Bio, the limited availability of public data on this specific agent necessitates the use of data from the well-characterized, FDA-approved inhibitors sotorasib (AMG-510) and adagrasib (MRTX849) as representative examples of this class of drugs. This document will delve into their mechanism of action, the downstream signaling cascades they affect, quantitative data on their activity, and detailed protocols for key experimental assays used in their characterization.

Mechanism of Action of KRAS G12C Inhibitors

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative and survival signaling pathways.

KRAS G12C inhibitors are designed to exploit the unique cysteine residue present in the mutant protein. They form a covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream effector proteins and inhibiting oncogenic signaling.

Core Signaling Pathways Modulated by KRAS G12C Inhibitors

The primary signaling pathways downstream of KRAS that are inhibited by G12C-specific agents are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.

MAPK/ERK Pathway

The MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase), which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression. Inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key biomarker of pathway inhibition.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling network downstream of KRAS that governs cell growth, metabolism, and survival. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which then phosphorylates a multitude of substrates, including mTOR, to promote cell growth and inhibit apoptosis. The effect of KRAS G12C inhibitors on this pathway can be more variable compared to the MAPK pathway.

Quantitative Data on KRAS G12C Inhibitor Activity

Due to the limited public data on GH35, the following tables summarize the in vitro activity of sotorasib and adagrasib on cell viability and MAPK pathway inhibition in various KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | Sotorasib IC50 (µM) for Cell Viability | Reference |

| NCI-H358 | NSCLC | ~0.006 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |

| NCI-H23 | NSCLC | 0.6904 | [1] |

| Cell Line | Cancer Type | Adagrasib IC50 Range (nM) for Cell Viability (2D Culture) | Reference |

| Multiple KRAS G12C lines | Various | 10 - 973 | [2][3] |

| Inhibitor | Cell Line | Assay | IC50 for p-ERK Inhibition | Reference |

| Sotorasib | Multiple KRAS G12C lines | Western Blot | Not explicitly quantified as IC50 in this reference, but potent inhibition is shown. | [1] |

| Adagrasib | Not Specified | Biochemical Assay | 5 nM | [4] |

Mandatory Visualizations

Caption: KRAS G12C Signaling and Inhibition by GH35.

Caption: Western Blot Workflow for p-ERK Analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors are provided below.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

96-well opaque-walled multiwell plates

-

GH35 (or other KRAS G12C inhibitor) and vehicle control (e.g., DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of GH35 in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of GH35 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter dose-response curve.

Western Blotting for Phospho-ERK (p-ERK) Analysis

This technique is used to detect the levels of phosphorylated ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory activity of compounds like GH35.

Materials:

-

KRAS G12C mutant cancer cell lines

-

6-well plates

-

GH35 (or other KRAS G12C inhibitor) and vehicle control

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of GH35 or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

AlphaLISA® KRAS G12C/SOS1 Binding Assay

This is a high-throughput, no-wash immunoassay to screen for inhibitors of the KRAS G12C interaction with its guanine nucleotide exchange factor, SOS1.

Materials:

-

AlphaLISA® KRAS G12C/SOS1 Binding Kit (containing biotinylated KRAS G12C, acceptor bead-conjugated SOS1, and streptavidin donor beads)

-

GH35 (or other test compounds)

-

Assay buffer

-

384-well microplates

-

Alpha-enabled microplate reader

Protocol:

-

Prepare serial dilutions of GH35 in the assay buffer.

-

Add a fixed concentration of biotinylated KRAS G12C and acceptor bead-conjugated SOS1 to the wells of a 384-well plate.

-

Add the diluted GH35 or vehicle control to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add streptavidin donor beads to all wells under subdued lighting.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 615 nm.

-

A decrease in the AlphaLISA signal indicates inhibition of the KRAS G12C/SOS1 interaction. Calculate IC50 values as described for the cell viability assay.[5][6]

Conclusion and Future Directions

The development of covalent KRAS G12C inhibitors, including the investigational agent GH35, marks a significant advancement in the treatment of KRAS-driven cancers. These inhibitors effectively block the constitutively active mutant protein, leading to the downregulation of critical oncogenic signaling pathways, primarily the MAPK/ERK cascade. The quantitative data from well-characterized inhibitors like sotorasib and adagrasib demonstrate their potency and selectivity in vitro.[1][3]

The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel KRAS G12C inhibitors. Key assays such as cell viability, Western blotting for downstream signaling modulation, and biochemical interaction assays are essential for characterizing the efficacy and mechanism of action of these compounds.

Despite the promise of monotherapy, acquired resistance remains a significant challenge. Future research will likely focus on combination strategies to overcome resistance mechanisms, such as co-targeting upstream activators (e.g., SHP2, EGFR) or downstream effectors (e.g., MEK). Furthermore, as more preclinical and clinical data for emerging inhibitors like GH35 become available, a more direct and detailed understanding of their specific cellular effects will be possible, further refining our therapeutic strategies against KRAS G12C-mutant cancers.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. revvity.com [revvity.com]

- 6. m.youtube.com [m.youtube.com]

In Vitro Potency of a Representative KRAS G12C Inhibitor: A Technical Guide

Disclaimer: The specific designation "KRAS G12C inhibitor 35" does not correspond to a widely recognized compound in the provided search results. This technical guide synthesizes data and methodologies for well-characterized KRAS G12C inhibitors, such as MRTX849 (adagrasib) and AMG510 (sotorasib), to serve as a representative example for researchers, scientists, and drug development professionals.

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has marked a significant breakthrough in oncology. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its activation and subsequent downstream signaling.

Quantitative In Vitro Potency

The in vitro potency of KRAS G12C inhibitors is evaluated through a variety of biochemical and cell-based assays. These assays are crucial for determining the inhibitor's affinity, selectivity, and functional effects on the target protein and cancer cells.

| Assay Type | Inhibitor | Target | Metric | Value | Reference Cell Line(s) |

| Biochemical Assays | |||||

| Binding Affinity | MRTX849 | KRAS G12C | K D | 9.59 nM | N/A |

| Binding Affinity | AMG510 | KRAS G12C | K D | 220 nM | N/A |

| Nucleotide Exchange | MRTX1133 | KRAS G12D | IC 50 | 0.14 nM | N/A |

| Nucleotide Exchange | MRTX1133 | KRAS WT | IC 50 | 5.37 nM | N/A |

| Nucleotide Exchange | MRTX1133 | KRAS G12C | IC 50 | 4.91 nM | N/A |

| Nucleotide Exchange | MRTX1133 | KRAS G12V | IC 50 | 7.64 nM | N/A |

| Nucleotide Exchange | AMG510 | KRAS G12C | IC 50 | 8.88 nM | N/A |

| Cell-Based Assays | |||||

| p-ERK Inhibition | Compound 2 | KRAS G12C | IC 50 | 58 µM | MIA PaCa-2 |

| Cell Proliferation | MRTX849 | KRAS G12C | IC 50 | < 100 nmol/L | Various G12C lines |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor potency.

Biochemical Assays

1. Biochemical Competition-Based Binding Assay:

This assay quantifies the binding affinity (K D ) of an inhibitor to the KRAS protein. It often utilizes a DNA-tagged KRAS protein that is captured on magnetic beads via a specific ligand. The inhibitor is then introduced in varying concentrations to compete with the capture ligand for binding to the KRAS protein. The amount of bound, DNA-tagged KRAS is quantified using qPCR. A lower amount of detected KRAS indicates stronger binding of the inhibitor.[1]

2. Nucleotide Exchange Assay:

This assay measures the inhibitor's ability to block the exchange of GDP for GTP, a critical step in KRAS activation. The assay can be performed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this setup, a fluorescently labeled GTP analog and a KRAS-binding protein tagged with a FRET partner are used. Inhibition of nucleotide exchange by the compound results in a decrease in the FRET signal, from which an IC 50 value can be determined.[2][3]

Cell-Based Assays

1. ERK Phosphorylation (p-ERK) Assay:

This assay assesses the inhibitor's effect on the downstream signaling cascade of KRAS. Cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2) are treated with the inhibitor for a specified period. Following treatment, the cells are lysed, and the levels of phosphorylated ERK (p-ERK), a key downstream effector, are measured using methods like Western blotting or immunoassays (e.g., MSD). A reduction in p-ERK levels indicates successful inhibition of the KRAS pathway.[4][5]

2. Cell Proliferation Assay (e.g., CellTiter-Glo):

This assay determines the inhibitor's ability to suppress the growth of cancer cells. KRAS G12C mutant cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), cell viability is measured using a luminescent assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curve is used to calculate the IC 50 value for cell growth inhibition.[4]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and the evaluation process, the following diagrams are provided.

References

Early ADME Properties of KRAS G12C Inhibitor 35: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early absorption, distribution, metabolism, and excretion (ADME) properties of the KRAS G12C inhibitor designated as compound 35, a key molecule in the discovery of the clinical candidate AZD4747. The following sections detail the available quantitative data, the experimental methodologies employed in its characterization, and visualizations of relevant biological and experimental frameworks.

Core Data Summary

The early assessment of compound 35 focused on key in vitro ADME parameters to evaluate its potential as a drug candidate. The data, presented in Table 1, highlights its metabolic stability and cell permeability characteristics in comparison to a related analogue.

| Compound | Biochemical Potency (IC50, nM) | Human Intrinsic Clearance (Clint) | MDCK Efflux Ratio | Primary Metabolism Route (Rodent vs. Human) |

| 34 (Nitrile analogue) | Potent | Low | 6.5 | Not specified |

| 35 (Acetylene isostere) | Maintained Potency | Lowered | Lowered | GSH addition (major in rodents, minor in human hepatocytes)[1] |

Table 1: Comparative in vitro ADME and potency data for KRAS G12C inhibitor 35 and its nitrile analogue 34.[1]

Experimental Protocols